

Tromantadine clinical trial outcomes meta-analysis

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Compound Focus: Tromantadine

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Available Clinical Trial Data on Tromantadine

The following table summarizes the key findings from the clinical trials identified in the search results. Please note that these are from individual studies, not a meta-analysis.

Trial Focus	Comparison	Key Efficacy Findings	Safety/Tolerance Findings	Source (Trial Details)
Treatment of recurrent herpes orofacialis [1]	Tromantadine vs. Aciclovir (n=119)	No significant difference in healing process, abortive lesions, or new lesions. Early application of treatment was critical for success. [1]	Rated "very good" or "good" by >83% of patients and doctors in both groups. [1]	Randomized, double-blind trial (1989)

Trial Focus	Comparison	Key Efficacy Findings	Safety/Tolerance Findings	Source (Trial Details)
Treatment of herpes simplex [2]	Tromantadine HCl vs. Placebo (n=20 for therapeutic arm)	Significant therapeutic effect in the therapeutic trial; good prophylactic effect in an open study. [2]	No side effects in double-blind trial; 2 patients developed eczematous lesions during long-term prophylactic use. [2]	Randomized, double-blind trial & open prophylactic study (1983)

Detailed Experimental Protocols

Here are the methodologies for the key clinical trials cited above.

1. Randomized Double-Blind Trial of Tromantadine vs. Aciclovir (1989) [1]

- **Objective:** To compare the clinical efficacy of **tromantadine** versus aciclovir in recurrent herpes orofacialis.
- **Design:** Randomized, double-blind trial.
- **Participants:** 119 patients (59 **tromantadine**, 60 aciclovir) with a history of recurrent herpes orofacialis.
- **Intervention:** Medication was dispensed randomly in identical tubes for up to 5 days of treatment.
- **Key Procedures:**
 - Patients were instructed to initiate therapy as soon as possible after the first prodromal symptoms and to visit a physician within 24 hours of onset.
 - The average time between first signs and treatment start was 7 hours in both groups.
 - Herpes lesions were assessed daily by the same physician for 14 days (except weekends).
- **Outcome Measures:**
 - **Subjective symptoms:** Itching, burning, skin tautness, and pain.
 - **Objective criteria:** Number of days in the vesicular stage, duration of complete healing, abortive lesions, and new lesions.

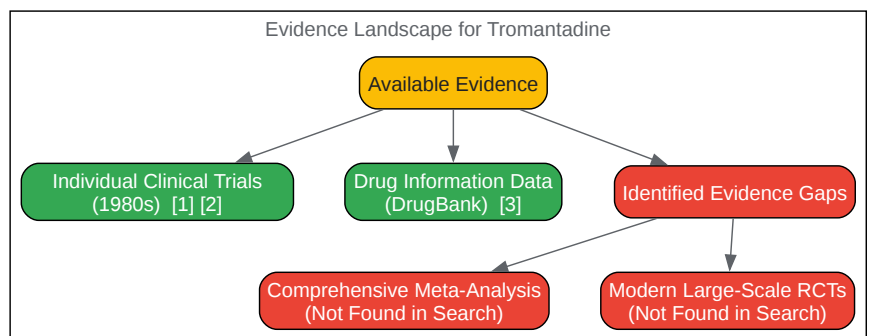
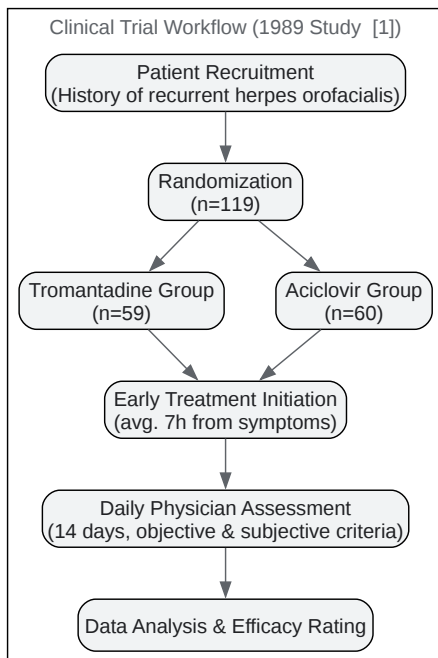
2. Tromantadine Hydrochloride Therapeutic and Prophylactic Trial (1983) [2]

- **Objective:** To investigate the therapeutic and prophylactic effect of **tromantadine** hydrochloride in herpes simplex.
- **Design:**
 - Part 1: Randomized, double-blind therapeutic trial.

- Part 2: Open prophylactic investigation.
- **Participants:**
 - Therapeutic trial: 20 patients with herpes simplex (12 active drug, 13 placebo).
 - Prophylactic study: 19 patients with recurrent herpes simplex.
- **Intervention:** Topical application of tromantadidine hydrochloride ointment.
- **Outcome Measures:**
 - **Therapeutic trial:** Significant therapeutic effect of the active drug.
 - **Prophylactic study:** Assessment of the prophylactic effect during long-term treatment.

Visualizing Trial Workflows and Evidence

The diagrams below illustrate the workflow of the clinical trials and the current state of the available evidence.



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References

1. Randomized double-blind trial of tromantadine versus aciclovir in... [pubmed.ncbi.nlm.nih.gov]
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